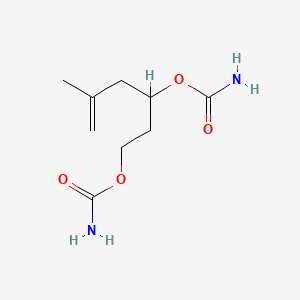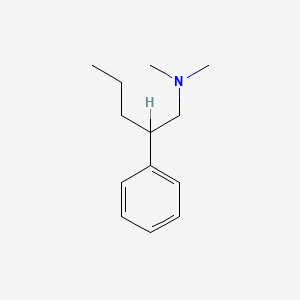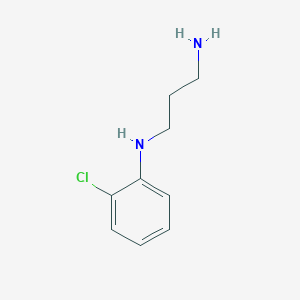
1,1,1,3,3,3-Hexafluoro-2-hydroperoxypropan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1,3,3,3-Hexafluoro-2-hydroperoxypropan-2-ol is a fluorinated organic compound known for its unique chemical properties It is characterized by the presence of six fluorine atoms, which impart significant stability and reactivity to the molecule
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,3,3,3-Hexafluoro-2-hydroperoxypropan-2-ol typically involves the reaction of hexafluoroacetone with hydrogen peroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired hydroperoxide product. The general reaction can be represented as follows:
CF3COCF3+H2O2→CF3C(OH)(OOH)CF3
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of catalysts and specific reaction parameters, such as temperature and pressure, can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,1,3,3,3-Hexafluoro-2-hydroperoxypropan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroperoxide group can participate in oxidation reactions, leading to the formation of corresponding ketones or alcohols.
Reduction: Reduction of the hydroperoxide group can yield alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols can be employed in substitution reactions.
Major Products Formed
Oxidation: Formation of hexafluoroacetone or hexafluoroisopropanol.
Reduction: Formation of hexafluoroisopropanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,1,1,3,3,3-Hexafluoro-2-hydroperoxypropan-2-ol has several applications in scientific research:
Biology: Investigated for its potential use in biochemical assays and as a probe for studying oxidative stress.
Medicine: Explored for its potential therapeutic applications, particularly in the development of fluorinated pharmaceuticals.
Industry: Utilized in the production of advanced materials, including fluorinated polymers and coatings.
Wirkmechanismus
The mechanism of action of 1,1,1,3,3,3-Hexafluoro-2-hydroperoxypropan-2-ol involves its ability to participate in redox reactions. The hydroperoxide group can undergo homolytic or heterolytic cleavage, generating reactive oxygen species (ROS) or other intermediates. These intermediates can interact with various molecular targets, including enzymes and cellular components, leading to oxidative modifications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: A related compound with similar fluorinated structure but lacking the hydroperoxide group.
Hexafluoroacetone: Another fluorinated compound used in organic synthesis.
Trifluoroacetic acid: A commonly used fluorinated reagent in organic chemistry.
Uniqueness
1,1,1,3,3,3-Hexafluoro-2-hydroperoxypropan-2-ol is unique due to the presence of both fluorine atoms and a hydroperoxide group. This combination imparts distinct reactivity and stability, making it valuable for specific applications that require both oxidative and fluorinated properties.
Eigenschaften
CAS-Nummer |
32751-01-2 |
|---|---|
Molekularformel |
C3H2F6O3 |
Molekulargewicht |
200.04 g/mol |
IUPAC-Name |
1,1,1,3,3,3-hexafluoro-2-hydroperoxypropan-2-ol |
InChI |
InChI=1S/C3H2F6O3/c4-2(5,6)1(10,12-11)3(7,8)9/h10-11H |
InChI-Schlüssel |
HIQGIIMAEPEBRI-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(F)(F)F)(C(F)(F)F)(O)OO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


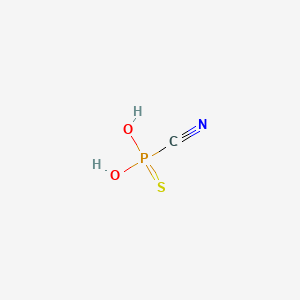
![1-(1-Phenylpyrazolo[4,3-b]quinoxalin-3-yl)butane-1,2,3,4-tetrol](/img/structure/B14691111.png)

![2,5,7,8,9-Pentaoxabicyclo[4.2.1]nonane-3,4-diamine](/img/structure/B14691131.png)
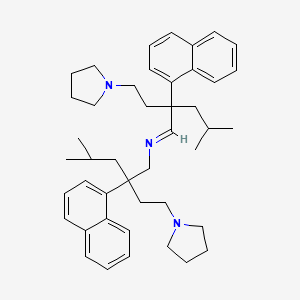


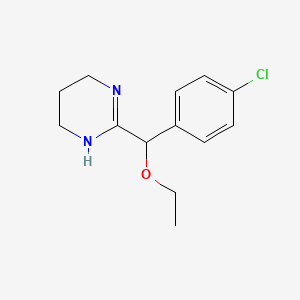
![{[(Methylstannyl)oxy]sulfinyl}oxidanide](/img/structure/B14691167.png)
![Carbamic acid, [4-[(2-thiazolylamino)sulfonyl]phenyl]-, methyl ester](/img/structure/B14691181.png)
